molecular formula C28H23NO B11632350 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline

1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline

Cat. No.: B11632350
M. Wt: 389.5 g/mol
InChI Key: OSHZNHBHDUAOGL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a phenyl group, a propoxyphenyl group, and a benzoquinoline core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline can be synthesized through various methods, including Friedländer condensation and multicomponent synthesis. The Friedländer condensation involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . Multicomponent synthesis, on the other hand, involves the reaction of multiple reactants in a single step, often catalyzed by L-proline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hantzsch esters.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products:

  • Quinoline N-oxides (oxidation).
  • Reduced quinolines (reduction).
  • Substituted quinolines (substitution).

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline is unique due to its specific propoxyphenyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

1-phenyl-3-(4-propoxyphenyl)benzo[f]quinoline

InChI

InChI=1S/C28H23NO/c1-2-18-30-23-15-12-22(13-16-23)27-19-25(20-8-4-3-5-9-20)28-24-11-7-6-10-21(24)14-17-26(28)29-27/h3-17,19H,2,18H2,1H3

InChI Key

OSHZNHBHDUAOGL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5

Origin of Product

United States

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